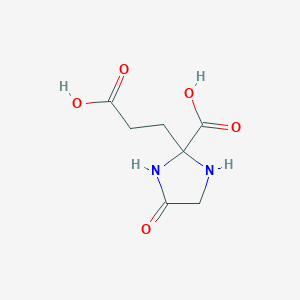
2-Carboxy-4-oxo-2-imidazolidinepropanoic acid
Cat. No. B8298136
M. Wt: 202.16 g/mol
InChI Key: OCJZYNANYYCWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05053422
Procedure details


A mixture of 2-carboxy-4-oxo-2-imidazolidine-propanoic acid (2 g, 9.89 mmol), hexamethyldisilazane (20 mol) and trimethylchlorosilane (10 ml) in dry acetonitrile (50 ml) was refluxed under nitrogen for 4 hours. After cooling, the precipitate was filtered off and the filtrate was evaporated under vacuum. The residue was dissolved in methanol (20 ml) containing some drops of concentrated hydrochloric acid and stirred for 10 minutes. The insoluble material was filtered off and the filtrate was evaporated to dryness. The residue was triturated with acetonitrile and crystallized with tetrahydrofuran (250 ml) to yield 0.9 g (50%) of the title compound, m.p. 207° C. (with decomposition). NMR (DMSO-d6): deltaH : 9.20 (b.s., 1H, NH); 3.82 and 3.46 (ABq, J=16.8 Hz, 2H, NCH2CO); 2.90-1.80 (c.a., 4H, CH2 -CH2). MS (E.I., 70 eV, 1.5 mA) m/z=184 (M+), 139 (M--COOH)+, 83 (C3H3N2O)30 .



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1([CH2:10][CH2:11][C:12]([OH:14])=O)[NH:8][C:7](=[O:9])[CH2:6][NH:5]1)([OH:3])=[O:2].C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)Cl>C(#N)C>[O:9]=[C:7]1[CH2:6][N:5]2[C:12](=[O:14])[CH2:11][CH2:10][C:4]2([C:1]([OH:3])=[O:2])[NH:8]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C1(NCC(N1)=O)CCC(=O)O
|
|
Name
|
|
|
Quantity
|
20 mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](Cl)(C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed under nitrogen for 4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in methanol (20 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing some drops of concentrated hydrochloric acid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The insoluble material was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with acetonitrile
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized with tetrahydrofuran (250 ml)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1NC2(N(C1)C(CC2)=O)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.9 g | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 49.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

